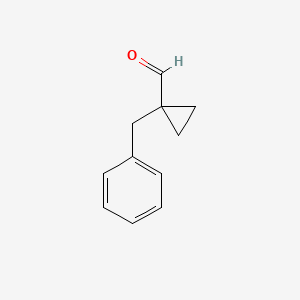

1-Benzylcyclopropane-1-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

1-benzylcyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C11H12O/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2 |

InChI Key |

PCFFTXNOUSBQQH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2)C=O |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1 Benzylcyclopropane 1 Carbaldehyde

Aldehyde-Directed Reactions

Nucleophilic Additions to the Carbaldehyde Moiety

The carbonyl carbon of 1-benzylcyclopropane-1-carbaldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. openochem.orgmasterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, results in the conversion of the trigonal planar, sp²-hybridized carbonyl carbon to a tetrahedral, sp³-hybridized center. openochem.orgyoutube.com

Strong, irreversible nucleophiles such as organometallic reagents are expected to react readily with the aldehyde. For instance, Grignard reagents (organomagnesium halides) and organolithium reagents would attack the carbonyl carbon to form a new carbon-carbon bond. youtube.com Subsequent acidic workup protonates the resulting alkoxide intermediate to yield a secondary alcohol.

Another significant nucleophilic addition is the Wittig reaction, which converts aldehydes into alkenes. This process involves the reaction of the aldehyde with a phosphorus ylide. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and a phosphine (B1218219) oxide byproduct. This provides a reliable method for carbon-carbon double bond formation at the site of the original carbonyl.

Table 1: Representative Nucleophilic Addition Reactions and Expected Products

| Reaction Type | Nucleophile/Reagent | Expected Product |

| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) | 1-(1-Benzylcyclopropyl)ethanol |

| Organolithium Addition | Phenyllithium (C₆H₅Li) | (1-Benzylcyclopropyl)(phenyl)methanol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-Benzyl-1-vinylcyclopropane |

Condensation Reactions and Schiff Base Formation

This compound is predicted to undergo condensation reactions with primary amines to form imines, which are also known as Schiff bases. This reaction is typically reversible and can be catalyzed by either acid or base. researchgate.net The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. Subsequent dehydration of this intermediate, which is the rate-determining step, yields the final imine product. researchgate.net The stability of the resulting Schiff base can be influenced by the nature of the substituent on the primary amine.

Table 2: Predicted Schiff Base Formation from this compound

| Primary Amine | Reagent/Conditions | Expected Imine Product |

| Aniline | Mild Acid Catalyst, Heat | N-((1-benzylcyclopropyl)methylene)aniline |

| Ethylamine | Mild Acid Catalyst, Heat | N-((1-benzylcyclopropyl)methylene)ethanamine |

| Benzylamine | Mild Acid Catalyst, Heat | N-((1-benzylcyclopropyl)methylene)-1-phenylmethanamine |

Oxidations and Reductions of the Carbaldehyde Group

The aldehyde functional group in this compound can be readily oxidized or reduced to yield the corresponding carboxylic acid or primary alcohol, respectively.

Reduction to Alcohols: The reduction of the aldehyde to a primary alcohol is a common transformation. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄) are effective for this purpose. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. youtube.com This process converts the aldehyde into (1-benzylcyclopropyl)methanol, a primary alcohol, while preserving the cyclopropane (B1198618) ring structure.

Oxidation to Carboxylic Acids: Aldehydes are easily oxidized to carboxylic acids, and this compound is no exception. libretexts.org A variety of oxidizing agents can accomplish this, including strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), often prepared in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent). libretexts.orgchemistrysteps.com The reaction proceeds via a hydrate (B1144303) intermediate, which is formed by the addition of water to the aldehyde, and this intermediate is then oxidized to the final carboxylic acid product, 1-benzylcyclopropane-1-carboxylic acid. libretexts.org Numerous milder and more selective methods using reagents like sodium hypochlorite (B82951) or N-hydroxyphthalimide (NHPI) with oxygen have also been developed for this type of transformation. chemistrysteps.comorganic-chemistry.org

Table 3: Common Oxidation and Reduction Transformations

| Transformation | Reagent(s) | Product |

| Reduction | Sodium Borohydride (NaBH₄), Methanol | (1-Benzylcyclopropyl)methanol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄), followed by H₃O⁺ | (1-Benzylcyclopropyl)methanol |

| Oxidation | Potassium Permanganate (KMnO₄), base, then acid | 1-Benzylcyclopropane-1-carboxylic acid |

| Oxidation | Jones Reagent (CrO₃, H₂SO₄, acetone) | 1-Benzylcyclopropane-1-carboxylic acid |

Cyclopropane Ring-Opening Reactions

The strained three-membered ring of this compound is susceptible to cleavage under acidic conditions, a characteristic feature of donor-acceptor cyclopropanes. nih.govresearchgate.net The benzyl (B1604629) group serves as the electron-donating moiety, while the aldehyde acts as the electron-accepting group, polarizing the cyclopropane and rendering it prone to ring-opening.

Acid-Catalyzed Ring Opening Processes

Under the influence of protic acids, the cyclopropane ring is expected to open. The reaction is typically initiated by the protonation of the carbonyl oxygen, which enhances the electron-withdrawing nature of the aldehyde group and further weakens the adjacent cyclopropane bonds. stackexchange.com This activation facilitates the cleavage of the C1-C2 or C1-C3 bond to relieve ring strain, leading to the formation of a stabilized carbocationic intermediate, likely a homoallylic or cyclopropylcarbinyl-type cation. This reactive intermediate can then be trapped by a nucleophile present in the reaction medium. For example, in the presence of water or an alcohol, this would lead to the formation of a hydroxylated or alkoxylated linear product. The regioselectivity of the nucleophilic attack would be determined by the relative stability of the possible cationic centers in the ring-opened intermediate. In some cases, thermal decarboxylation of related cyclopropane carboxylic acids has been shown to induce rearrangement to dihydrofurans via a ring-opened intermediate. arkat-usa.org

Lewis Acid-Mediated Transformations

Lewis acids are potent catalysts for the transformation of donor-acceptor cyclopropanes. researchgate.netacs.orgresearchgate.net By coordinating to the carbonyl oxygen of this compound, a Lewis acid like scandium(III) triflate (Sc(OTf)₃) or tantalum(V) chloride (TaCl₅) significantly enhances the electrophilicity of the system. nih.govmdpi.com This activation promotes the opening of the cyclopropane ring to form a key 1,3-zwitterionic or dipolar intermediate. nih.govresearchgate.net

The fate of this intermediate is diverse. It can undergo intermolecular reactions, such as a formal [3+2] cycloaddition with external electrophiles or nucleophiles. For instance, reactions of similar aryl-cyclopropane esters with other aldehydes, catalyzed by Lewis acids, are known to produce substituted tetrahydrofurans with high diastereoselectivity. nih.govacs.orgcapes.gov.br Alternatively, the intermediate can be trapped by the Lewis acid's counter-ion; for example, reaction of a similar system with TaCl₅ led to a chlorinated, ring-opened malonate derivative. mdpi.com These transformations highlight the utility of Lewis acids in unlocking the synthetic potential of the strained ring, leading to the construction of more complex molecular architectures.

Table 4: Predicted Transformations via Lewis Acid Catalysis

| Lewis Acid | Reaction Partner | Predicted Reaction Type | Expected Product Class |

| Sc(OTf)₃ | Benzaldehyde | [3+2] Cycloaddition | Substituted Tetrahydrofuran |

| TaCl₅ | None (solvent trapping) | Ring-Opening/Halogenation | Halogenated linear aldehyde/ketone derivative |

| GaCl₃ | None | Ring-Opening/Rearrangement | Substituted Butenal derivative |

| MgI₂ | Phenylsulfenyl chloride | Ring-Opening/1,3-Addition | 1,3-Halosulfenated linear product |

Radical and Photochemical Ring-Opening Reactions

The strained cyclopropane ring in this compound is susceptible to opening under radical and photochemical conditions, leading to the formation of various rearranged products. These reactions typically proceed through the formation of radical intermediates, which can undergo subsequent transformations.

Radical Reactions:

The α-cyclopropylbenzyl radical, which can be generated from derivatives of this compound, is known to undergo a reversible ring-opening to form the 4-phenylbut-3-enyl radical. researchgate.net Studies have shown that the equilibrium of this process favors the ring-closed form. researchgate.net However, the ring-opened radical can be trapped by various reagents, leading to the formation of linear products. For instance, in the presence of tributyltin hydride, the radical can be reduced to the corresponding hydrocarbon.

Kinetic studies on the α-cyclopropylbenzyl radical have provided insights into the dynamics of the ring-opening process. researchgate.net Laser flash photolysis and EPR spectroscopy have been employed to determine the rate constants for the forward and reverse reactions. researchgate.net It has been demonstrated that the α-cyclopropylbenzyl radical undergoes reversible ring-opening, and the position of the equilibrium is influenced by the substituents on the aromatic ring and the cyclopropane ring. researchgate.net

Photochemical Reactions:

UV irradiation of cyclopropane derivatives can induce photochemical ring-opening. nih.gov This process often involves the formation of a 1,3-diradical intermediate resulting from the cleavage of a cyclopropane bond. nih.gov In the case of acyl-substituted cyclopropanes, this diradical can undergo various subsequent reactions, including hydrogen shifts and cyclizations, to yield a range of products. nih.gov The specific outcome of these photochemical reactions is highly dependent on the substitution pattern of the cyclopropane ring and the reaction conditions.

Visible light-mediated photoredox catalysis has also emerged as a powerful tool for initiating ring-opening reactions of cyclopropyl (B3062369) compounds. uark.edursc.org These methods often involve the single-electron oxidation of a substrate to generate a radical cation, which can then undergo ring cleavage. uark.edu This approach offers mild reaction conditions and has been applied to the synthesis of complex molecules. rsc.org The photochemical ring-opening of 1,3-cyclohexadiene (B119728) to 1,3,5-hexatriene (B1211904) serves as a classic example of a pericyclic reaction that has been extensively studied to understand the underlying principles of such transformations. nih.gov

Cyclopropane Ring Expansion and Contraction Reactions

While direct ring expansion and contraction reactions specifically involving this compound are not extensively documented, the principles of such transformations in related cyclopropane systems provide a framework for potential reactivity. The vinylcyclopropane (B126155) rearrangement is a notable example of a ring expansion reaction where a vinyl-substituted cyclopropane ring isomerizes to a cyclopentene (B43876) ring upon heating. wikipedia.org This reaction can proceed through a diradical-mediated two-step process or a concerted pericyclic mechanism, depending on the substrate. wikipedia.org The presence of substituents on the cyclopropane ring can significantly influence the reaction temperature and outcome. wikipedia.org For instance, the inclusion of a dithiane group can lower the required reaction temperature. wikipedia.org

Ring contraction reactions of cyclobutanes to form functionalized cyclopropanes have been reported, such as the tandem Wittig reaction-ring contraction, providing a route to cyclopropanecarbaldehydes. dntb.gov.ua Although this is the reverse of a ring expansion, it highlights the interchangeability of these small ring systems under specific reaction conditions.

Domino and Cascade Reactions Involving this compound

Domino and cascade reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. baranlab.orgresearchgate.netnih.gov These reactions are characterized by a sequence of intramolecular or intermolecular transformations where each subsequent step is triggered by the functionality generated in the previous one. baranlab.orgresearchgate.net

While specific examples of domino and cascade reactions starting directly from this compound are not prevalent in the reviewed literature, its structural motifs suggest potential for such transformations. The aldehyde functionality can participate in initial reactions like Michael additions or aldol (B89426) condensations, which could be followed by reactions involving the cyclopropane ring. For instance, a reaction could be initiated at the aldehyde, followed by a ring-opening or rearrangement of the cyclopropane ring as a subsequent step in a cascade sequence.

The development of cascade reactions often involves the use of organocatalysts or metal catalysts to control the stereochemistry and efficiency of the process. researchgate.net For example, organocatalytic cascade reactions have been successfully employed in the synthesis of highly functionalized and stereochemically rich cyclic compounds. researchgate.net Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), have also been used to understand the mechanisms of domino reactions, like the formation of fused bicyclic compounds from N-phenyl iminoboranes and benzaldehyde. mdpi.com This type of analysis could be applied to predict and design potential cascade reactions involving this compound.

Asymmetric Transformations and Kinetic Resolution Studies

Asymmetric transformations and kinetic resolution are crucial for the synthesis of enantiomerically pure compounds, which is of significant importance in medicinal chemistry and materials science. rsc.org

Asymmetric Transformations:

While specific asymmetric transformations of this compound are not detailed in the provided search results, the aldehyde functionality is a prime handle for various enantioselective additions. Organocatalysis, for example, offers a powerful platform for the asymmetric α-functionalization of aldehydes. Chiral secondary amines can activate aldehydes through enamine formation, allowing for stereocontrolled reactions with a variety of electrophiles. This approach could potentially be applied to introduce new stereocenters adjacent to the cyclopropane ring.

Kinetic Resolution:

Kinetic resolution is a method to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. While no direct kinetic resolution studies of this compound were found, related compounds have been successfully resolved using this technique. For instance, a gold-catalyzed stereoselective (4+4) cycloaddition has been utilized for the efficient kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones, achieving high selectivity factors. rsc.org This demonstrates the feasibility of resolving cyclopropane-containing compounds through catalytic methods. Thiourea-catalyzed kinetic resolution of naphthylpyrroles is another example of this strategy being applied to achieve atroposelective synthesis. beilstein-journals.org These examples suggest that a similar catalytic approach could be developed for the kinetic resolution of this compound, potentially involving an enantioselective reaction at the aldehyde group.

Applications of 1 Benzylcyclopropane 1 Carbaldehyde in Advanced Organic Synthesis

As a Chiral Building Block in Complex Molecule Synthesis

The use of chiral building blocks is a cornerstone of modern pharmaceutical and natural product synthesis, enabling the construction of enantiomerically pure complex molecules. nih.govresearchgate.net Chiral aldehydes, in particular, are valuable intermediates. In principle, if 1-benzylcyclopropane-1-carbaldehyde were available in an enantiomerically enriched form, it could serve as a valuable chiral synthon. The combination of the stereocenter at the cyclopropane (B1198618) ring and the reactive aldehyde group could allow for the diastereoselective installation of adjacent stereocenters. However, there is a lack of specific examples in the literature detailing the resolution of racemic this compound or its asymmetric synthesis to then be used as a chiral building block in the total synthesis of complex natural products or pharmaceuticals.

Construction of Annulated and Fused Polycyclic Systems

The construction of annulated and fused polycyclic systems is a significant area of organic synthesis, leading to molecules with important biological activities. The strained three-membered ring of cyclopropane derivatives can participate in a variety of ring-opening and cycloaddition reactions, making them attractive precursors for the synthesis of larger ring systems. Conceptually, the aldehyde group in this compound could be used to initiate intramolecular cyclizations or participate in multicomponent reactions that lead to the formation of annulated or fused rings. Despite this potential, there are no specific documented synthetic routes that utilize this particular aldehyde for the construction of such polycyclic frameworks.

Precursor to Structurally Diverse Heterocyclic Scaffolds

Heterocyclic compounds, particularly those containing nitrogen, are of immense importance in medicinal chemistry. nih.govnih.gov Aldehydes are common starting materials for the synthesis of a wide variety of heterocyclic systems.

Synthesis of Dihydrothiopyran Derivatives

Dihydrothiopyrans are six-membered sulfur-containing heterocycles with various applications. While methods for the synthesis of dihydrothiopyrans from aldehydes exist, such as through hetero-Diels-Alder reactions or tandem reactions involving sulfur nucleophiles, there are no specific reports of the use of this compound as a precursor for these structures.

Formation of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a vast and well-explored field of organic chemistry. mdpi.comrsc.orgmdpi.com Aldehydes are key starting materials for the synthesis of a multitude of nitrogen heterocycles, including pyridines, quinolines, and imidazoles, through various condensation and cycloaddition reactions. For instance, the reaction of an aldehyde with amines and other nucleophiles is a common strategy. While it is plausible that this compound could be employed in such syntheses, the scientific literature does not currently provide specific examples of its application in the formation of nitrogen-containing heterocycles.

Role in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule at a late step in its synthesis to rapidly generate analogues with improved properties. scispace.comnih.govresearchgate.net This approach often relies on the selective functionalization of C-H bonds. nyu.edu While the benzyl (B1604629) group of this compound contains benzylic C-H bonds that could potentially be targets for LSF, there is no published research demonstrating the use of this compound in such a context. The application of LSF to introduce the 1-formylcyclopropyl-1-methyl group onto a complex scaffold using a derivative of this aldehyde is also not documented.

Development of Novel Synthetic Methodologies Using this compound

The unique combination of functional groups in this compound suggests that it could be a substrate for the development of novel synthetic methodologies. For example, reactions that exploit the interplay between the aldehyde and the strained cyclopropane ring could lead to new and interesting chemical transformations. However, at present, there are no reports in the literature that focus on the development of new synthetic methods where this compound is the key substrate.

Theoretical and Computational Investigations of 1 Benzylcyclopropane 1 Carbaldehyde and Its Reactivity

Conformational Analysis and Energetics of Cyclopropane (B1198618) Carbaldehydes

The conformational landscape of cyclopropane carbaldehydes is a key determinant of their reactivity. Studies on the parent compound, cyclopropane carboxaldehyde, reveal the existence of two primary conformers: syn and anti (also referred to as cis and trans), which describe the orientation of the aldehyde group relative to the cyclopropane ring.

Low-temperature NMR spectroscopy of cyclopropanecarbaldehyde has shown that the two conformers have different populations, with the trans (or anti) form, where the aldehyde hydrogen is opposite the methine hydrogen, being significantly more stable. researchgate.net At -169.2 °C, the populations of the cis and trans conformers are 0.012 and 0.988, respectively. researchgate.net The free-energy barriers for the interconversion between these conformers have been determined, highlighting the energy required to rotate the aldehyde group. researchgate.net

Table 1: Conformational Energy Barriers for Cyclopropane Carboxaldehyde at -169.2 °C

| Conversion | Free-Energy Barrier (kcal/mol) |

| cis → trans | 5.03 researchgate.net |

| trans → cis | 5.95 researchgate.net |

These energetic differences and barriers are crucial for understanding the molecule's behavior in chemical reactions, as the starting conformation can influence the reaction pathway and product distribution. A focal point analysis, which involves high-level electronic structure calculations, has been used to estimate thermodynamic functions for these isomers, with results showing good agreement with established thermochemical schemes like CBS-QB3 and G4. researchgate.net

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical calculations are instrumental in elucidating the detailed mechanisms of reactions involving cyclopropane derivatives.

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms and is particularly useful for locating and characterizing transition states. researchgate.netyoutube.com For reactions involving cyclopropanes, such as cyclopropanation, DFT calculations at levels like B3LYP can provide detailed geometries and energies of reactants, transition states, and products. researchgate.netresearchgate.net

These calculations help in understanding the stereoselectivity of reactions. For instance, in the cyclopropanation of glycals, DFT studies have supported the experimentally observed substrate-controlled stereoselectivity when using rhodium(II) catalysts. researchgate.net Similarly, DFT/M06 calculations have been employed to explore the mechanism of platinum-catalyzed intermolecular cyclopropanation, revealing that the reaction proceeds via an SN2'-type addition of the olefin to an alkynyl Pt-carbenoid. nih.gov This level of detail allows researchers to rationalize why certain products are formed preferentially.

The general workflow for such an analysis involves:

Geometry Optimization: Finding the lowest energy structure for reactants, products, and intermediates. youtube.com

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products.

Frequency Calculation: Confirming the nature of the stationary points (minimum or transition state) and obtaining zero-point vibrational energies. youtube.com

Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, offer a high level of accuracy for predicting reactivity. Methods like G3/B3LYP have been successfully used to calculate the standard enthalpies of formation for various substituted cyclopropanes, providing fundamental thermodynamic data that correlates with their stability and potential reactivity. figshare.com

For the parent cyclopropane carboxaldehyde, ab initio calculations have been part of detailed studies to model the internal rotational potential, which is essential for estimating the rates of conformational interconversion. researchgate.net These studies can sometimes reveal discrepancies with statistical rate theories (like RRKM), suggesting that non-statistical effects might be at play, and prompt further investigation using more advanced techniques like molecular dynamics. researchgate.net

Electronic Structure and Reactivity Correlations

The unique electronic structure of the cyclopropane ring, with its bent σ-bonds having partial π-character, is central to its chemical reactivity. Computational studies can quantify how substituents influence this electronic structure. DFT calculations (B3LYP) on a series of monosubstituted cyclopropanes have established a linear relationship between the energy difference of specific molecular orbitals (Δω) and the difference in C-C bond lengths (Δr) within the ring. researchgate.net The formyl group in cyclopropane carboxaldehyde was found to cause one of the largest effects on these parameters among the studied substituents. researchgate.net Such correlations are powerful because they link a computable electronic property (Δω) to a structural feature (Δr) that is directly related to the ring's stability and propensity to undergo ring-opening reactions.

Molecular Dynamics Simulations for Mechanistic Insights

While quantum mechanical calculations typically focus on static points on a potential energy surface, molecular dynamics (MD) simulations allow for the exploration of the time-evolution of a chemical system. This is particularly valuable for understanding complex reaction dynamics.

Non-adiabatic molecular dynamics (NAMD) simulations have been combined with multiconfigurational quantum mechanical calculations to uncover the excited-state mechanisms of photodecarbonylation in cyclopropenones, which are structurally related to cyclopropane carbaldehydes. nih.govnortheastern.edunsf.govrsc.org These simulations reveal that the reaction proceeds through ultrafast pathways, often involving conical intersections, which are points where different electronic states become degenerate. nih.govrsc.org

Key insights from these simulations include:

The identification of dynamically concerted mechanisms, where bond-breaking events occur in a continuous, rapid sequence. nih.gov

The determination of quantum yields, which predict the efficiency of a photochemical reaction. nih.govrsc.org

The ability to model reactions in explicit solvent environments, revealing the role of solvent molecules (e.g., through hydrogen bonding) in influencing the reaction outcome. nih.govnsf.gov

These advanced simulations provide a virtual window into the intricate atomic motions that govern a chemical reaction, offering mechanistic details that are often inaccessible through experimental observation or static calculations alone. nih.gov

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Efficient Synthetic Routes

The future synthesis of 1-benzylcyclopropane-1-carbaldehyde will likely be guided by the principles of green and sustainable chemistry. Current methodologies for the creation of substituted cyclopropanes often rely on traditional approaches that can be resource-intensive and generate significant waste. Emerging research points towards more elegant and environmentally benign strategies.

One promising avenue is the advancement of organocatalytic cyclopropanation . Recent studies have demonstrated the enantioselective cyclopropanation of enals using benzyl (B1604629) chlorides, catalyzed by chiral secondary amines. This approach offers a direct and atom-economical route to formyl cyclopropane (B1198618) derivatives. Future research could focus on optimizing these conditions specifically for the synthesis of this compound, potentially through the development of novel, highly selective organocatalysts.

Another key area of development is the use of mechanochemistry . Ball-milling techniques have been successfully employed for Simmons-Smith type cyclopropanations, offering a solvent-free or solvent-minimized reaction environment. Adapting such methods for the introduction of a benzyl group at the C1 position of a cyclopropane ring bearing a carbaldehyde function would represent a significant step towards a more sustainable manufacturing process.

Furthermore, flow chemistry presents an opportunity for a more controlled and scalable synthesis. Continuous-flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scale-up compared to traditional batch processes. The development of a continuous-flow synthesis for this compound would be a significant advancement for its potential industrial applications.

Exploration of Novel Reactivity Patterns and Catalytic Systems

The unique structural features of this compound, namely the strained three-membered ring, the aldehydic functional group, and the benzylic moiety, suggest a rich and largely unexplored reactivity profile. Future research is poised to uncover novel transformations and catalytic systems that can exploit this unique combination.

The cyclopropane ring is known to behave as a "latent" double bond and can undergo a variety of ring-opening reactions. The presence of both a benzyl group and a carbaldehyde on the same carbon atom could lead to unique regioselective and stereoselective ring-opening pathways under the influence of various catalysts, such as transition metals or Lewis acids. Investigating these reactions could provide access to a diverse range of complex acyclic and heterocyclic structures.

The aldehyde group is a versatile handle for a plethora of chemical transformations. Its reactivity in the context of the adjacent strained ring is of particular interest. For instance, its participation in N-Heterocyclic Carbene (NHC) catalysis could lead to the formation of novel homoenolate equivalents or other reactive intermediates, opening doors to new annulation and cycloaddition strategies.

The development of cooperative catalytic systems that can simultaneously activate different parts of the molecule is a burgeoning field. A system that could, for example, activate the C-H bonds of the benzyl group while concurrently engaging the aldehyde or the cyclopropane ring would unlock unprecedented chemical transformations and allow for the rapid construction of molecular complexity.

Advanced Applications in Chemical Biology and Material Science (Focusing on Synthetic Utility)

While direct biological or material applications of this compound are yet to be discovered, its potential as a versatile building block in these fields is significant. Its synthetic utility will be the primary driver of its application in the near future.

In chemical biology , cyclopropane-containing molecules are increasingly used as conformational constraints in bioactive peptides and as probes for enzyme mechanisms. The aldehyde functionality in this compound allows for its ready conjugation to biomolecules or its conversion into other functional groups suitable for bioorthogonal chemistry. For instance, it could be used to synthesize novel amino acids with constrained conformations or to develop specific inhibitors for enzymes that process aldehydic substrates.

In material science , the strained cyclopropane ring can be a source of stored energy, which can be released under specific stimuli such as heat or light. This property could be exploited in the design of novel polymers or responsive materials. The benzyl group can also be functionalized to tune the electronic and photophysical properties of resulting materials. Future research could explore the polymerization of derivatives of this compound to create materials with unique thermal or mechanical properties.

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational chemistry and experimental work will be crucial in unlocking the full potential of this compound.

Density Functional Theory (DFT) calculations can provide invaluable insights into the molecule's electronic structure, conformational preferences, and the transition states of potential reactions. This predictive power can guide experimental efforts by identifying the most promising synthetic routes and reaction conditions. For example, computational modeling could be used to design more effective catalysts for its synthesis or to predict the regioselectivity of its ring-opening reactions.

Molecular dynamics simulations could be employed to study the interactions of this compound and its derivatives with biological targets, such as enzymes or receptors. This could aid in the rational design of new drug candidates or chemical probes.

The integration of high-throughput screening with computational modeling will accelerate the discovery of new reactions and applications. By computationally screening virtual libraries of catalysts and substrates, researchers can prioritize experiments and focus on the most promising candidates, thus saving time and resources. This interdisciplinary approach will undoubtedly be at the forefront of future research on this and other novel chemical entities.

Q & A

Q. How can computational tools predict the biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., CYP450 enzymes) using force fields optimized for strained rings. Validate with MD simulations (AMBER) to assess binding mode stability. Corrogate with in vitro assays (e.g., enzyme inhibition IC) to refine QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.